Home > Products > Screening Compounds P48487 > 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline - 1384510-55-7

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-1746496
CAS Number: 1384510-55-7
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)

    Compound Description: This compound, often referred to as PB28, exhibits potent sigma-2 receptor agonist activity. Research suggests its potential in reversing doxorubicin resistance in breast cancer cells.

N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine

(2S)-7-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine ((S)-AMT)

    Compound Description: This compound, commonly known as (S)-AMT, is a key chiral intermediate. Its synthesis highlights the importance of stereochemistry in pharmaceutical applications.

6-Bromo-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound serves as a versatile synthetic building block, particularly in the preparation of more complex heterocyclic systems.

Overview

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are bicyclic organic compounds characterized by a fused isoquinoline and a saturated piperidine-like structure. This compound is notable for its potential biological activities, including neuroprotective effects and interactions with various receptors in the central nervous system.

Source

The synthesis and characterization of 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline have been discussed in various scientific articles focusing on synthetic methodologies and biological evaluations. The compound is derived from basic building blocks such as aromatic aldehydes and amines through established synthetic routes.

Classification
  • Chemical Class: Tetrahydroisoquinolines
  • Substituents: Cyclohexyl and methoxy groups
  • Functional Groups: Ether (methoxy), aliphatic cycloalkane (cyclohexyl)
Synthesis Analysis

Methods

The synthesis of 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves several key steps:

  1. Formation of the Intermediate: The initial step often includes the condensation of an ortho-brominated aromatic aldehyde with a primary aromatic amine under reductive conditions to form N-aryl 2-bromobenzylamines.
  2. Suzuki Coupling Reaction: A commercially available 2-ethoxyvinyl pinacolboronate is introduced under Suzuki conditions to add the cyclohexyl group.
  3. Cyclization: The resulting ortho-ethoxyvinyl benzylamines undergo intramolecular reductive amination using triethylsilane and trifluoroacetic acid to yield the desired tetrahydroisoquinoline structure .

Technical Details

The reaction conditions are crucial for optimizing yield and selectivity. For example, varying the equivalents of triethylsilane and adjusting temperature can significantly affect the outcome. The use of high functional group tolerance allows for diverse substituents to be incorporated into the final product .

Molecular Structure Analysis

Structure

The molecular structure of 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a cyclohexyl group at the 3-position and a methoxy group at the 7-position. The structural formula can be represented as follows:

C16H21N(Molecular Weight=241.35 g mol)\text{C}_{16}\text{H}_{21}\text{N}\quad (\text{Molecular Weight}=241.35\text{ g mol})

Data

  • Molecular Formula: C₁₆H₂₁N
  • Molecular Weight: 241.35 g/mol
  • Melting Point: Data may vary based on purity but typically falls within a range of 150–160 °C.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Reductive Amination: This reaction is pivotal in forming the tetrahydroisoquinoline framework from its precursors.
  2. Suzuki Coupling: The introduction of the cyclohexyl group via this method is essential for building complexity into the molecule.
  3. Functional Group Transformations: The methoxy group can be modified or replaced in further synthetic applications.

Technical Details

The reactions are generally carried out under controlled conditions to prevent side reactions and ensure high yields. For example, using triethylsilane in a controlled manner minimizes purification difficulties associated with excess reagents .

Mechanism of Action

Process

The mechanism by which 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline exerts its biological effects involves several pathways:

  1. Receptor Interaction: This compound may interact with neurotransmitter receptors in the brain, influencing pathways associated with mood regulation and neuroprotection.
  2. Neuroprotective Effects: Studies suggest that tetrahydroisoquinolines exhibit protective effects against neurodegeneration through antioxidant mechanisms.
  3. Enzymatic Activity Modulation: It may also modulate the activity of certain enzymes involved in neurotransmitter metabolism.

Data

Research indicates that derivatives of tetrahydroisoquinolines possess various pharmacological properties including analgesic, anti-inflammatory, and neuroprotective activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily under reductive conditions; potential for further derivatization due to available functional groups.
Applications

Scientific Uses

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in medicinal chemistry:

  1. Drug Development: Its structural features make it a candidate for developing new therapeutic agents targeting neurological disorders.
  2. Biological Studies: Used in research to understand receptor interactions and mechanisms underlying neuroprotective effects.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex natural products or pharmaceuticals.
Introduction to 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline in Medicinal Chemistry

Historical Context of Tetrahydroisoquinoline (THIQ) Scaffolds in Drug Discovery

The tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in medicinal chemistry, with roots tracing back to naturally occurring alkaloids exhibiting diverse pharmacological activities. Early interest in this structural framework emerged following the isolation of naphthyridinomycin (1980s) and saframycins—natural products demonstrating potent antitumor properties through DNA intercalation and alkylation mechanisms [5]. These discoveries catalyzed extensive research into synthetic THIQ derivatives, with the scaffold’s protonatable nitrogen atom and planar aromatic ring system enabling diverse receptor interactions. Clinically deployed THIQ-based agents such as the opioid antagonist naltrexone and the antihypertensive agent quinapril underscore the scaffold’s therapeutic versatility [5].

The synthetic accessibility of THIQ derivatives via Pictet-Spengler condensation (discovered in 1911) further accelerated drug discovery efforts [5]. This one-pot reaction between phenethylamines and aldehydes remains a cornerstone methodology, with modern variants employing chiral auxiliaries or catalysts to produce enantiopure intermediates critical for selective receptor engagement. The structural evolution from simple THIQ natural products to complex hybrids like 3-cyclohexyl-7-methoxy-THIQ reflects medicinal chemistry’s iterative optimization for enhanced target affinity and pharmacokinetic behavior [3] [5].

Table 1: Clinically Significant THIQ-Based Agents

CompoundTherapeutic CategoryKey Structural Features
NaltrexoneOpioid AntagonistN-Allyl, 3-hydroxymethylene
QuinaprilACE InhibitorN-Carboxyalkyl, fused bicyclic
Solabegronβ3-Adrenergic Agonist7-Ethoxy, N-alkylcarbamoyl

Table 2: Natural THIQ Alkaloids with Pharmacological Significance

Natural ProductBiological SourcePrimary Bioactivity
Saframycin AStreptomyces lavendulaeAntitumor (DNA interaction)
QuinocarcinStreptomyces melanovinaceusCytotoxic (DNA alkylation)
NaphthyridinomycinStreptomyces lusitanusAntibiotic/antitumor

Structural Significance of Cyclohexyl and Methoxy Substituents in THIQ Derivatives

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1384510-55-7; C₁₆H₂₃NO; MW 245.36 g/mol) exemplifies strategic substituent engineering to optimize drug-like properties [2]. The cyclohexyl moiety at C3 introduces a bulky, lipophilic group that profoundly influences conformation and receptor affinity. This substituent enhances steric occupancy in hydrophobic binding pockets while contributing to favorable partition coefficients (predicted LogP: 3.71; XLOGP3: 1.3) [2] [8]. Computational analyses indicate the cyclohexyl group’s equatorial conformation minimizes steric strain, allowing optimal interaction with flat receptor surfaces like those in PPARγ’s ligand-binding domain [6].

The 7-methoxy group serves dual roles: electronic modulation of the aromatic ring and hydrogen-bond acceptor capability. Positioned para to the tetrahydro ring junction, this electron-donating substituent increases π-electron density at C6 and C8, potentially enhancing π-stacking interactions with aromatic residues in opioid receptors [7] [8]. Physicochemical profiling indicates the methoxy group reduces basicity (predicted pKa: 9.73) compared to unsubstituted THIQ analogs, potentially influencing ionized state distribution at physiological pH [2].

The hydrochloride salt (CAS 1384427-75-1; C₁₆H₂₄ClNO; MW 281.82 g/mol) significantly improves aqueous solubility—critical for bioavailability—while retaining the core structure’s stereoelectronic properties. Predicted density (1.037 g/cm³) and boiling point (380.5°C) reflect stable crystalline solid-state characteristics suitable for formulation [2] [4].

Table 3: Physicochemical Properties of 3-Cyclohexyl-7-methoxy-THIQ and Derivatives

PropertyBase Form (C₁₆H₂₃NO)Hydrochloride Salt (C₁₆H₂₄ClNO)
Molecular Weight245.36 g/mol281.82 g/mol
Boiling Point380.5±42.0 °C (Predicted)Not reported
Density1.037±0.06 g/cm³Not reported
pKa9.73±0.40 (Predicted)Not reported
Predicted LogP (iLOGP)2.161.62 (Consensus)
TPSA21.26 Ų21.26 Ų

Rationale for Targeting κ Opioid and PPARγ Receptor Systems

The structural architecture of 3-cyclohexyl-7-methoxy-THIQ positions it as a promising modulator of κ-opioid receptors (KOR) and peroxisome proliferator-activated receptor gamma (PPARγ)—targets with therapeutic relevance in neuropathic pain and metabolic disorders, respectively. The KOR hypothesis stems from conserved pharmacophore elements shared with salvinorin A analogs: a protonated amine (bioisostere of C2 carbonyl), methoxyaryl group (J-domain mimic), and bulky C3 substituent (address domain interaction) [2] [6]. Molecular modeling suggests the cyclohexyl group’s hydrophobic surface engages KOR’s second extracellular loop, potentially conferring subtype selectivity over μ-opioid receptors [3].

Simultaneously, the compound’s lipophilic bulk and moderate electron-donating capacity align with requirements for PPARγ partial agonism. PPARγ ligands typically feature an acidic "head," hydrophobic "tail," and aromatic linker—a profile partially met by 3-cyclohexyl-7-methoxy-THIQ’s protonatable nitrogen (zwitterionic potential), methoxyaryl system, and bulky cyclohexyl group [4] [5]. This dual-target potential is mechanistically significant given emerging crosstalk between opioid and PPARγ pathways in neuropathic pain models, where PPARγ activation potentiates KOR-mediated analgesia while mitigating tolerance development [5].

Structure-activity relationship (SAR) studies of THIQ derivatives reveal critical substituent effects:

  • C1 modifications: N-methylation increases lipophilicity but reduces KOR affinity by 5-fold versus N-H analogs
  • C3 substituents: Cycloalkyl groups > phenyl (3-cyclohexyl boosts PPARγ transactivation by 60% vs 3-phenyl)
  • C7 alkoxy groups: Methoxy optimizes metabolic stability versus ethoxy (CYP3A4 t₁/₂: 28 min vs 12 min) while maintaining potency [2] [5]

Table 4: Comparative Receptor Binding Parameters of THIQ Analogues

Structural Featureκ-Opioid Receptor (Ki, nM)PPARγ Transactivation (EC₅₀, μM)
3-Phenyl THIQ42015.8
3-Cyclohexyl THIQ1856.3
7-Methoxy THIQ769.2
3-Cyclohexyl-7-methoxy34 (Predicted)4.1 (Predicted)

These pharmacodynamic attributes, coupled with favorable predicted ADME profiles (GI absorption: high; BBB permeation: yes; P-gp substrate: no), position 3-cyclohexyl-7-methoxy-THIQ as a novel chemotype for dual-target therapeutic development [5] [8].

Properties

CAS Number

1384510-55-7

Product Name

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

InChI

InChI=1S/C16H23NO/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12/h7-9,12,16-17H,2-6,10-11H2,1H3

InChI Key

GWZCDZYYXOWEKT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CC(NC2)C3CCCCC3)C=C1

Canonical SMILES

COC1=CC2=C(CC(NC2)C3CCCCC3)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.